(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3N2H4. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their diverse range of biological activities, including anti-inflammatory, analgesic, and anticancer properties .
Scientific Research Applications
Polymeric Modification and Medical Applications
A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including aromatic amines that are structurally similar to the compound . These modified polymers showed increased thermal stability and were evaluated for antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Synthesis of Novel Schiff Bases and Antimicrobial Activity
Puthran et al. (2019) conducted research on synthesizing novel Schiff bases using compounds structurally related to the specified chemical. Their study indicated significant antimicrobial activity in certain derivatives, highlighting the potential use of such compounds in developing new antimicrobial agents (Puthran et al., 2019).
Corrosion Inhibition in Industrial Applications
Yadav et al. (2016) investigated pyranopyrazole derivatives (similar in structure to the target compound) for their effectiveness as corrosion inhibitors in industrial settings. These compounds demonstrated significant inhibition efficiency, suggesting their utility in protecting metals from corrosion in acidic environments (Yadav et al., 2016).
Photoluminescent Properties for Material Science
Lowe and Weder (2002) synthesized 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes, compounds related to the specified chemical, and studied their photoluminescent properties. Such properties are significant in material science for the development of new luminescent materials and applications in optoelectronics (Lowe & Weder, 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N7O/c1-37-25-14-12-20(13-15-25)27-22(19-35(33-27)23-8-4-2-5-9-23)16-21(17-30)28-26(18-31)29(32)36(34-28)24-10-6-3-7-11-24/h2-16,19H,32H2,1H3/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDXLHLOMMESIU-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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